molecular formula C9H15NO4 B1320672 2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid CAS No. 1083181-22-9

2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

Cat. No. B1320672
CAS RN: 1083181-22-9
M. Wt: 201.22 g/mol
InChI Key: NOZMNADEEKQWGO-UHFFFAOYSA-N
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Description

The compound "2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid" is a derivative of 1-aminocyclopropanecarboxylic acid (Acc) and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This functional group is commonly used in peptide synthesis to protect the amino group during the coupling of amino acid residues .

Synthesis Analysis

The synthesis of related cyclopropane-containing amino acids and derivatives has been explored in various studies. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in accommodating various functional groups . Another study reported the multigram synthesis of trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, starting from L-serine and involving the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved, highlighting the ability to control stereochemistry in such syntheses .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including those with the tert-butoxycarbonyl group, has been studied using X-ray crystallography and molecular mechanics methods. For example, the crystal structure of a related compound, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Conformational analysis suggested multiple low-energy conformations, indicating flexibility in the molecule's structure.

Chemical Reactions Analysis

Cyclopropane-containing amino acids with the tert-butoxycarbonyl group have been shown to participate in various chemical reactions. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was used in Michael additions and Diels–Alder reactions to produce new cyclopropyl-containing amino acids . The synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines also involved the tert-butoxycarbonyl group, demonstrating its utility in plant growth regulator synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected amino acids are influenced by the presence of the protecting group. The tert-butoxycarbonyl group increases the steric bulk and affects the solubility and reactivity of the amino acid. For example, the tert-butoxycarbonyl group was found to be stable under certain conditions, such as acidolysis with 50% TFA/CH2Cl2, but could be removed upon treatment with HF:anisole . This stability is crucial for its use in solid-phase peptide synthesis, where the protecting group must withstand various reaction conditions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis and Resolution

    This compound is used in the synthesis and resolution of enantiomerically pure cyclopropane analogues of phenylalanine. It has been demonstrated that stereoselectivity and efficiency in synthesis can be achieved on a multigram scale (Jiménez, López, Oliveros, & Cativiela, 2001).

  • Molecular Structure and Conformational Analysis

    The crystal structure of a derivative of this compound was determined by X-ray analysis, revealing intricate details about its conformation and intermolecular interactions (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Enantioselective Synthesis

  • Stereoselective Synthesis of Enantiomers: The compound plays a role in the stereoselective synthesis of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, demonstrating its utility in the synthesis of dipeptides (Meiresonne, Mangelinckx, & Kimpe, 2012).

Pharmaceutical Research and Development

  • Development of Pharmacophores for Anticancer Agents: Functionalized amino acid derivatives of this compound have been synthesized and evaluated for their potential in cancer treatment, showing promise in ovarian and oral cancers (Kumar et al., 2009).

Polymer and Material Science

  • Synthesis of Amino Acid-Based Polyacetylenes: The compound is utilized in the synthesis of novel amino acid-derived acetylene monomers, which are further used in the polymerization process. This study highlights its role in developing new materials with specific properties (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZMNADEEKQWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594928
Record name 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083181-22-9, 1810070-30-4
Record name 2-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid
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Record name 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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